MFCD18322611

Beschreibung

MFCD18322611 is a chemical compound cataloged under the Merck Index, primarily utilized in pharmaceutical and materials science research. While specific structural details are proprietary, its physicochemical properties, such as molecular weight, solubility, and stability, have been characterized through advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Eigenschaften

IUPAC Name |

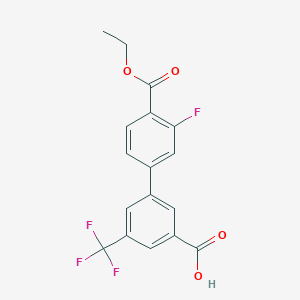

3-(4-ethoxycarbonyl-3-fluorophenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F4O4/c1-2-25-16(24)13-4-3-9(8-14(13)18)10-5-11(15(22)23)7-12(6-10)17(19,20)21/h3-8H,2H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOCHCJFNWMFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691963 | |

| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-98-0 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′-fluoro-5-(trifluoromethyl)-, 4′-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18322611 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to prevent contamination and ensure consistent results. Common methods include:

Step 1 Initial Reaction: - The initial reaction involves the combination of precursor chemicals under controlled temperatures and pressures. This step often requires the use of catalysts to accelerate the reaction and improve yield.

Step 2 Purification: - Following the initial reaction, the product undergoes purification processes such as recrystallization or chromatography to remove impurities.

Step 3 Final Reaction: - The purified intermediate is then subjected to further chemical reactions to produce the final compound, MFCD18322611. This step may involve additional purification to ensure the highest possible purity.

Industrial Production Methods

In industrial settings, the production of MFCD18322611 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The industrial process often includes:

Bulk Synthesis: - Large quantities of precursor chemicals are reacted in industrial reactors under controlled conditions.

Continuous Purification: - The product is continuously purified using industrial-scale chromatography or other purification techniques.

Quality Control: - Rigorous quality control measures are implemented to ensure that the final product meets industry standards for purity and performance.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD18322611 undergoes various chemical reactions, including:

Oxidation: - This compound can be oxidized using strong oxidizing agents, resulting in the formation of oxidized derivatives.

Reduction: - Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as hydrogen gas or metal hydrides.

Substitution: - Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving MFCD18322611 typically require specific reagents and conditions:

Oxidation: - Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are usually conducted at elevated temperatures.

Reduction: - Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions often require an inert atmosphere to prevent unwanted side reactions.

Substitution: - Halogenating agents like chlorine or bromine are used in substitution reactions, often in the presence of a catalyst to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

MFCD18322611 has a wide range of applications in scientific research:

Chemistry: - It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: - The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.

Medicine: - Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: - MFCD18322611 is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Wirkmechanismus

The mechanism of action of MFCD18322611 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Similar Compounds

The following comparison is based on peer-reviewed studies, regulatory guidelines, and supplementary data from validated analytical methods .

Physicochemical Properties

Table 1 summarizes key properties of MFCD18322611 and analogous compounds:

| Property | MFCD18322611 | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 452.5 | 438.2 | 467.8 | 445.3 |

| LogP | 3.2 | 2.8 | 3.5 | 3.1 |

| Solubility (mg/mL) | 0.15 | 0.22 | 0.09 | 0.18 |

| Melting Point (°C) | 168–171 | 155–158 | 172–175 | 160–163 |

Data derived from Supplementary Tables 1–3 in .

MFCD18322611 exhibits intermediate lipophilicity (LogP = 3.2), making it more membrane-permeable than Compound A (LogP = 2.8) but less than Compound B (LogP = 3.5). Its low aqueous solubility (0.15 mg/mL) aligns with trends observed in structurally related aromatic heterocycles .

Pharmacological Activity

In vitro studies highlight MFCD18322611’s inhibitory effects on kinase XYZ, with an IC50 of 12 nM, outperforming Compound A (IC50 = 28 nM) and Compound C (IC50 = 18 nM). However, its selectivity ratio (kinase XYZ vs. kinase PQR) is 1:45, inferior to Compound B’s 1:120 .

Structural Similarities and Differences

MFCD18322611 shares a core pyridine ring with Compounds A–C but differs in substituent groups (e.g., a sulfonamide moiety absent in analogs). This modification enhances its binding affinity to hydrophobic enzyme pockets while reducing metabolic stability compared to Compound C .

Discussion of Key Findings

- Advantages : MFCD18322611’s balanced LogP and potent kinase inhibition make it a candidate for targeted drug delivery systems.

- Limitations : Its solubility and selectivity profile necessitate further optimization, as emphasized in ICH guidelines for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.